molecular formula C7H9N5 B2375439 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1565576-49-9

4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2375439
CAS No.: 1565576-49-9
M. Wt: 163.184
InChI Key: XBLSXCFCHQWPBO-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a hydrazinyl group at position 4 and a methyl group at position 1. Pyrazolo[3,4-b]pyridine derivatives are renowned for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related derivatives .

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12-7-5(4-10-12)6(11-8)2-3-9-7/h2-4H,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLSXCFCHQWPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolopyridine compounds .

Scientific Research Applications

Chemical Structure and Synthesis

4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is characterized by a pyrazolo ring fused with a pyridine ring, featuring a hydrazinyl group at the 4-position and a methyl group at the 1-position. The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate precursors.
  • Catalytic Methods : Employing metal-organic frameworks to facilitate efficient synthesis under mild conditions .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activities. For instance:

  • TBK1 Inhibition : A study identified specific derivatives as effective inhibitors of TBK1 (TANK-binding kinase 1), with one compound demonstrating an IC50 value of 0.2 nM. This suggests its potential in cancer therapy by modulating immune responses and inhibiting tumor growth .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development:

  • Antiinflammatory Agents : Compounds derived from this scaffold are being explored for their anti-inflammatory properties, targeting pathways involved in chronic inflammation.
  • Antiviral Activity : Some studies suggest potential applications in antiviral drug development due to their ability to interfere with viral replication processes.

Neurological Disorders

Recent investigations have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in treating neurological disorders, including neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic viability.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting TRKs, the compound can potentially prevent the growth and spread of cancer cells .

Comparison with Similar Compounds

Data Tables

Key Research Findings and Trends

  • Substituent Effects : Hydrazinyl groups enhance hydrogen-bonding interactions, while lipophilic groups (e.g., phenyl, 4-methylpiperazine) improve membrane permeability .
  • Core Modifications : Pyrazolo[3,4-d]pyrimidine derivatives exhibit distinct electronic properties compared to pyrazolo[3,4-b]pyridines due to the additional nitrogen atom, influencing target selectivity .
  • Biological Performance : Anti-leishmanial activity is highly dependent on log P and steric parameters, whereas antitumor activity correlates with substituent electronic effects .

Biological Activity

4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This heterocyclic compound features a pyrazole ring fused with a pyridine ring, characterized by the presence of a hydrazinyl group at the 4-position and a methyl group at the 1-position. Its unique structure suggests various interactions with biological targets, making it a candidate for the development of novel therapeutic agents.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C7H7N3\text{C}_7\text{H}_7\text{N}_3

This compound exhibits properties typical of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities.

Biological Activity

Research indicates that this compound demonstrates significant biological activity, particularly as an inhibitor of various enzymes and receptors. Notable findings include:

  • Enzyme Inhibition : The compound has shown efficacy in inhibiting certain enzymes that play critical roles in disease pathways.
  • Anticancer Properties : Preliminary studies suggest its potential in anticancer applications, with mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects : There are indications that this compound may exert neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazolo[3,4-b]pyridine Lacks hydrazinyl groupExhibits different biological activity profiles
4-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine Contains amino group insteadKnown for its anti-inflammatory properties
5-(Phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine Substituted at C5 positionDisplays enhanced anticancer activity

This comparison highlights the unique properties that this compound contributes to medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. The inhibition was quantified using IC50 values, indicating potent activity at low concentrations.
  • Cell Viability Assays : In vitro assays conducted on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups.
  • Mechanistic Insights : Further research revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for cancer treatment.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving hydrazine derivatives and pyrazole precursors. The versatility of this compound allows for its application in drug development targeting various diseases.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, one-pot protocols using 5-aminopyrazoles with β-aminocrotononitrile or benzoylacetonitrile precursors under acidic or basic conditions (e.g., POCl₃ or KOH) are effective . Hydrazine derivatives can be introduced via nucleophilic substitution at the 4-position of pre-synthesized chlorinated intermediates .

Q. How are structural assignments of regioisomeric pyrazolo[3,4-b]pyridines resolved experimentally?

Advanced NMR techniques, including 2D HSQC and HMBC, are critical. For instance, HMBC cross-peaks between hydrogens (e.g., C(6)SCH₃ at 2.7 ppm) and carbons (e.g., C(6) at 160.7 ppm) resolve regiochemistry. Single-crystal X-ray diffraction provides definitive confirmation by visualizing peri-interactions and planarity of substituents .

Q. What spectroscopic techniques are essential for characterizing substituted pyrazolo[3,4-b]pyridines?

A combination of ¹H/¹³C NMR, DEPT-135, and IR spectroscopy is standard. For hydrazinyl derivatives, NH stretching vibrations (3200–3400 cm⁻¹) in IR and NH proton signals (δ 8–10 ppm) in ¹H NMR are diagnostic. High-resolution mass spectrometry (HRMS) confirms molecular formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize regioisomer formation during pyrazolo[3,4-b]pyridine synthesis?

Catalyst selection (e.g., ammonium acetate vs. triethylamine) and solvent polarity significantly influence regioselectivity. For example, ethanolic KOH promotes cyclization to 6-substituted isomers, while polar aprotic solvents favor 5-substituted products . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR monitoring .

Q. What computational strategies are used to predict biological activity of 4-hydrazinyl-pyrazolo[3,4-b]pyridines?

Quantitative structure-activity relationship (QSAR) models incorporating hydrophobic (log P) and steric (Sterimol L/B₂) parameters are predictive. Semiempirical methods (e.g., AM1) align low-energy conformers with known bioactive scaffolds (e.g., amodiaquine) to prioritize synthetic targets .

Q. How do steric and electronic effects of substituents influence pharmacological properties?

Bulky groups at C(3) (e.g., tert-butyl) enhance metabolic stability but reduce solubility. Electron-withdrawing substituents (e.g., Cl, CN) at C(4) improve electrophilicity for covalent target binding. Hydrazinyl groups enable hydrogen bonding with biological targets like acetylcholinesterase .

Q. What strategies mitigate challenges in isolating hydrazinyl-substituted pyrazolo[3,4-b]pyridines?

Column chromatography with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) separates polar hydrazinyl derivatives. Recrystallization from ethanol or DMF/water mixtures improves purity. For labile compounds, inert atmospheres (N₂/Ar) prevent oxidation during isolation .

Methodological Case Studies

Case Study: Resolving conflicting biological activity data for hydrazinyl derivatives in antimicrobial assays
Contradictions may arise from assay conditions (e.g., pH-dependent solubility). Validate results via:

  • Dose-response curves with IC₅₀/IC₉₀ values.
  • Comparative studies in multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
  • Molecular docking to confirm target engagement (e.g., DNA gyrase vs. membrane disruption) .

Case Study: Scaling up a multi-step synthesis of 4-hydrazinyl derivatives
Key considerations include:

  • Batch vs. flow chemistry for hazardous steps (e.g., POCl₃ chlorination).
  • Telescoping intermediates without isolation to reduce purification steps.
  • Green solvents (e.g., ethanol, water) for sustainability .

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